molecular formula C15H15Y B12059323 Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis

Tris(cyclopentadienyl)yttrium(III), 99.9% trace metals basis

Cat. No.: B12059323
M. Wt: 284.18 g/mol
InChI Key: IZLLLZUVMGFBAT-UHFFFAOYSA-N
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Description

Tris(cyclopentadienyl)yttrium(III) (Cp₃Y, CAS 1294-07-1) is an organometallic compound comprising a yttrium(III) center coordinated to three cyclopentadienyl (C₅H₅⁻) ligands. With a purity of 99.9% trace metals basis, it is classified as a high-purity reagent for specialized applications in catalysis and materials synthesis. Its structure enables unique reactivity in organic and polymer chemistry, particularly in olefin polymerization and ring-opening reactions .

Key properties include:

  • Molecular formula: C₁₅H₁₅Y
  • Molecular weight: 298.13 g/mol
  • Appearance: Typically a solid (exact form depends on substituents; unsubstituted Cp₃Y is likely crystalline).

Properties

Molecular Formula

C15H15Y

Molecular Weight

284.18 g/mol

InChI

InChI=1S/3C5H5.Y/c3*1-2-4-5-3-1;/h3*1-5H;

InChI Key

IZLLLZUVMGFBAT-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C=C1.C1=C[CH]C=C1.C1=C[CH]C=C1.[Y]

Origin of Product

United States

Preparation Methods

Role of Solvent and Stoichiometry

Solvent Selection

  • THF : Produces coordinated intermediates but requires sublimation.

  • Toluene/Hexane : Non-coordinating, enabling direct isolation of crystalline Y(C₅H₅)₃.

Molar Ratio Effects

  • Excess NaCp (1:4 ratio) ensures complete YCl₃ consumption, minimizing byproducts like (Cp)₂YCl.

  • Substoichiometric NaCp (1:3) leaves unreacted YCl₃, complicating purification.

Purification Strategies for 99.9% Trace Metals Basis

Recrystallization

  • Hexane or pentane recrystallization increases purity from 90% to >98%, critical for trace metal specifications.

  • Example : Recrystallizing (iPrMeCp)₃Y in hexanes achieves 98% purity by ¹H-NMR.

Sublimation

  • Traditional method: Sublimation at 250°C/10⁻² Torr removes volatile impurities but reduces yield.

Comparative Purification Outcomes

MethodPurity BeforePurity AfterYield Loss
Sublimation90%98%20–30%
Recrystallization90%98%10–15%

Industrial-Scale Production Considerations

  • Scalability : Non-coordinating solvent methods are preferred for continuous production due to fewer steps.

  • Cost Efficiency : Avoiding THF reduces solvent recovery costs and energy-intensive sublimation.

  • Quality Control : ICP-MS analysis ensures <0.1% trace metal contaminants (e.g., Fe, Al) .

Chemical Reactions Analysis

Tris(cyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form yttrium oxide (Y2O3), especially under high-temperature conditions.

    Substitution: The cyclopentadienyl ligands can be substituted with other ligands in the presence of suitable reagents.

    Hydrolysis: Reacts with water to form yttrium hydroxide and cyclopentadiene.

Common reagents used in these reactions include oxygen, water, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Preparation

Tris(cyclopentadienyl)yttrium(III) has the molecular formula C15H15Y and a molecular weight of 284.19 g/mol. It is typically synthesized through the reaction of yttrium trichloride with sodium cyclopentadienide in a solvent like tetrahydrofuran. The synthesis process involves evaporating the solvent and sublimating the solid product under vacuum at elevated temperatures (around 250°C) to achieve high purity .

Catalysis

YCp3 serves primarily as a catalyst in various chemical reactions. Its ability to lower activation energy facilitates numerous organic transformations, making it invaluable in synthetic chemistry .

Atomic Layer Deposition (ALD)

One of the most prominent applications of Tris(cyclopentadienyl)yttrium(III) is as a precursor in atomic layer deposition for producing yttrium oxide (Y2O3) thin films. This process allows for precise control over film thickness and composition, essential for applications in electronics and optics .

  • Case Study: ALD of Y2O3 Thin Films
    • Objective : To investigate the growth of Y2O3 layers on silicon substrates.
    • Method : Using YCp3 as a precursor combined with H2O at temperatures as low as 175°C.
    • Results : The resultant films exhibited excellent crystallinity and smooth morphology, verified through X-ray diffraction (XRD) and atomic force microscopy (AFM) .

Materials Science

In materials science, YCp3 is employed in synthesizing advanced materials with tailored electronic properties. Its unique ligand structure allows for the development of materials with specific functionalities, such as superconductors and magnetic materials .

Pharmaceuticals

Tris(cyclopentadienyl)yttrium(III) also finds use in pharmaceutical research as an intermediate for synthesizing complex compounds. Its role in facilitating reactions can lead to the development of novel therapeutic agents .

Safety Considerations

Tris(cyclopentadienyl)yttrium(III) is classified as hazardous due to its reactivity with moisture and flammability. Proper safety measures should be observed when handling this compound, including using personal protective equipment (PPE) and working within fume hoods .

Mechanism of Action

The mechanism by which tris(cyclopentadienyl)yttrium(III) exerts its effects is primarily through its ability to act as a precursor in chemical vapor deposition processes. The compound decomposes under specific conditions to release yttrium atoms, which then form thin films of yttrium oxide on substrates. This process involves the breaking of Y-C bonds and the formation of Y-O bonds .

Comparison with Similar Compounds

Structural and Ionic Radius Comparisons

Ionic Radii and Coordination

Yttrium(III) (Y³⁺) has an effective ionic radius of 1.019 Å in octahedral coordination, closely resembling holmium(III) (Ho³⁺, 1.015 Å) but smaller than lanthanum(III) (La³⁺, 1.160 Å) . This intermediate size influences ligand coordination preferences:

  • Cp₃Y : Adopts a trigonal planar geometry with three Cp ligands.
  • Yttrium(III) oxide (Y₂O₃) : Forms a cubic structure with six-coordinate Y³⁺ ions .
  • Yttrium(III) nitrate hexahydrate (Y(NO₃)₃·6H₂O): Features nine-coordinate Y³⁺ with nitrate and water ligands .
Substituent Effects in Cyclopentadienyl Complexes

Alkyl-substituted Cp ligands alter steric and electronic properties:

Compound Substituent Key Property Changes vs. Cp₃Y Reference
Tris(n-butylCp)yttrium(III) n-butyl Liquid state; enhanced solubility in organic solvents
Tris(methylCp)yttrium(III) methyl Higher thermal stability; reduced reactivity
Tris(i-propylCp)yttrium(III) i-propyl Increased steric bulk slows reaction kinetics

Thermal and Physical Properties

Compound Melting Point (°C) Solubility Purity (% trace metals)
Cp₃Y ~250 (decomposes) Soluble in THF, toluene 99.9
Y₂O₃ 2410 Insoluble in water; soluble in acids 99.99
Y(NO₃)₃·6H₂O 100 (dehydration) Water, alcohol 99.9
Tris(n-butylCp)yttrium(III) N/A (liquid) Hydrocarbons, ethers 99.9

Notes:

  • Cp₃Y decomposes before melting, typical of organometallics.
  • Y₂O₃’s high melting point suits high-temperature applications (e.g., ceramics).

Reactivity Trends :

  • Organometallic Cp complexes (e.g., Cp₃Y) exhibit higher activity in hydrocarbon media but require inert handling.
  • Inorganic salts (e.g., Y₂O₃) are preferred in aqueous or high-temperature processes.

Purity and Trace Metal Analysis

  • Cp₃Y : ≤2000 ppm trace rare earth impurities, typical for 99.9% grade .
  • Y₂O₃ : Higher purity (99.99%) with ≤10 ppm contaminants, critical for optoelectronics .
  • Samarium(III) acetate : Comparable purity (99.9%) but with ≤1500 ppm rare earth traces .

Biological Activity

Tris(cyclopentadienyl)yttrium(III) (Y(Cp)₃) is a metallocene compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular interactions. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

Tris(cyclopentadienyl)yttrium(III) consists of a yttrium ion coordinated to three cyclopentadienyl ligands. The molecular formula is C₁₅H₁₅Y, and it has a molecular weight of approximately 227.24 g/mol. This structure is significant as the cyclopentadienyl ligands can influence the reactivity and biological interactions of the yttrium center.

Mechanisms of Biological Activity

  • Calcium Ion Substitution : Yttrium, being a member of the lanthanide series, can replace calcium ions (Ca²⁺) in biological systems. This substitution can alter various cellular processes, such as enzyme activity and signal transduction pathways. The ability to modulate calcium-dependent enzymes is particularly relevant in cancer biology, where cell proliferation and apoptosis are tightly regulated by calcium signaling .
  • Cytotoxicity Against Cancer Cells : Research has indicated that Y(Cp)₃ exhibits cytotoxic effects against various cancer cell lines. For instance, studies have shown that complexes containing yttrium can inhibit the growth of triple-negative breast cancer (MDA-MB-231) and prostate cancer (DU145) cells at low concentrations (IC₅₀ values less than 5 μM) . The mechanism appears to involve interference with cellular proliferation pathways and induction of apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar to other metal complexes, Y(Cp)₃ may induce oxidative stress in cells by generating reactive oxygen species. This process can lead to cellular damage and apoptosis, particularly in cancer cells that are more susceptible to oxidative stress .

Study on Cytotoxic Effects

A notable study assessed the cytotoxic effects of various yttrium complexes on cancer cell lines. The results indicated a concentration-dependent inhibition of cell growth, with Y(Cp)₃ showing significant efficacy at low concentrations. The IC₅₀ values were determined through statistical analysis of cell viability assays, establishing Y(Cp)₃ as a promising candidate for further development in oncological therapies .

Electrochemical Behavior

Electrochemical studies have also provided insights into the reactivity of Y(Cp)₃. These studies show that the redox properties of yttrium complexes can influence their biological activity, suggesting that modifications in oxidation states may affect their interaction with cellular components .

Summary Table of Biological Activity

Compound Cell Line IC₅₀ (μM) Mechanism
Tris(cyclopentadienyl)yttrium(III)MDA-MB-231< 5Inhibition of cell proliferation
Tris(cyclopentadienyl)yttrium(III)DU145< 5Induction of apoptosis via ROS generation

Q & A

Q. What synthetic methodologies are optimal for preparing Tris(cyclopentadienyl)yttrium(III) with 99.9% trace metal purity?

  • Methodological Answer: The compound is typically synthesized via salt metathesis reactions between yttrium trichloride and cyclopentadienyl sodium in anhydrous tetrahydrofuran (THF) under inert atmospheres (Ar/N₂). Post-synthesis, purification involves recrystallization from toluene or vacuum sublimation to remove unreacted ligands and metal halides. Trace metal impurities (e.g., Fe, Ni) are minimized using high-purity precursors (≥99.99%) and rigorously dried solvents . Purity is validated via inductively coupled plasma mass spectrometry (ICP-MS) and elemental analysis.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer:
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated benzene confirm ligand coordination and symmetry.
  • X-ray Diffraction (XRD): Single-crystal XRD resolves the molecular geometry, revealing Y–C bond lengths (~2.4–2.6 Å) and coordination number (typically 3 for cyclopentadienyl ligands) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies Y–C stretching modes (450–500 cm⁻¹) and ligand π-backbonding signatures .

Q. What are the critical handling protocols to prevent decomposition during experiments?

  • Methodological Answer:
  • Storage: Maintain in flame-dried Schlenk flasks under argon at –20°C to mitigate ligand dissociation.
  • Reaction Conditions: Use gloveboxes for air-sensitive reactions. Avoid protic solvents (e.g., H₂O, alcohols) due to rapid hydrolysis, which generates flammable cyclopentadiene gas .

Advanced Research Questions

Q. How can Tris(cyclopentadienyl)yttrium(III) be integrated into catalytic systems for C–H activation or polymerization?

  • Methodological Answer:
  • Catalytic Cycle Design: Pair with Lewis acids (e.g., B(C₆F₅)₃) to stabilize transition states in ethylene polymerization. Monitor turnover frequency (TOF) via gas chromatography (GC) or gel permeation chromatography (GPC) .
  • Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track intermediates. Compare activity to analogous lanthanide catalysts (e.g., Nd or Sm complexes) to assess electronic effects .

Q. How should researchers address discrepancies in reported melting points (173–175°C vs. higher values)?

  • Methodological Answer: Variations arise from differences in crystal packing (polymorphism) or trace solvent retention. Validate purity via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, residual THF may depress observed melting points .

Q. What experimental strategies enable the use of Tris(cyclopentadienyl)yttrium(III) in nanostructured material synthesis (e.g., OLEDs or upconversion nanoparticles)?

  • Methodological Answer:
  • Chemical Vapor Deposition (CVD): Sublimate the compound at 150–200°C under low pressure (10⁻³ Torr) to deposit yttrium-containing thin films. Optimize substrate temperature (300–400°C) to control crystallinity .
  • Hydrothermal Synthesis: Combine with fluoride precursors (e.g., NH₄F) to form Y-doped NaYF₄:Yb/Tm nanoparticles. Use TEM and photoluminescence spectroscopy to assess size (10–50 nm) and upconversion efficiency .

Data Contradiction Analysis

Q. Why do catalytic performance metrics vary between studies using Tris(cyclopentadienyl)yttrium(III)?

  • Methodological Answer: Inconsistent TOFs or selectivities often stem from:
  • Trace Metal Contaminants: Even 0.1% Fe impurities can poison active sites. Pre-treat the catalyst with chelating agents (e.g., EDTA) .
  • Solvent Effects: Polar solvents (e.g., DMF) may stabilize off-cycle intermediates. Use kinetic poisoning experiments with CO or PPh₃ to identify dormant species .

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